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Eplerenone-d3: Fundamental Profile

Eplerenone-d3 is a deuterated analog of Eplerenone, where three hydrogen atoms are replaced with stable

deuterium isotopes ( [1] [2]). This modification is typically made to the methyl group of the 7α-

carbomethoxy moiety to potentially alter the metabolic profile.

The table below summarizes its core characteristics:

Property Description

Chemical
Names

Eplerenone-d3, Epoxymexrenone-d3, SC-66110-d3, CGP 30083-d3 [1] [2]

Molecular
Formula

C₂₄H₂₇D₃O₆ [1] [2]

Molecular
Weight

417.51 g/mol [1]

IUPAC Name methyl-d3 (4aS,5aR,6aS,7R,9aS,9bR,10R)-4a,6a-dimethyl-2,5′-dioxo-

2,4,4a,4′,5a,5′,6,6a,8,9,9a,9b,10,11-tetradecahydro-3H,3’H-
spiro[cyclopenta[1,2]phenanthro[4,4a-b]oxirene-7,2′-furan]-10-carboxylate [2]

Primary
Application

Serves as an internal standard for quantitative analysis using LC-MS, GC-MS, or
NMR in pharmacokinetic and metabolic studies [1] [2].
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Synthesis and Degradation Pathways of Eplerenone

Understanding the synthesis and inherent instability of the parent drug, Eplerenone, is crucial for anticipating

the impact of deuteration. The synthesis is complex, with challenges in achieving the correct stereochemistry,

often leading to process-related impurities [3]. Furthermore, Eplerenone is susceptible to degradation under

various stress conditions.

The following diagram illustrates the logical relationship between the core structure of Eplerenone, its

susceptibility to degradation, and the role of its deuterated analog in research.

Eplerenone Core Structure

Sensitive Moieties:
- 9,11α-Epoxide
- 17α-γ-Lactone
- 7α-Carbomethoxy Group

Deuterated Eplerenone (Eplerenone-d3)

Forced Degradation Pathways

Formation of Impurities

Role in Research:
- Internal Standard for LC-MS/GC-MS
- Tracer for Metabolic Studies

Click to download full resolution via product page

Logical flow from Eplerenone's structure to the application of its deuterated form.

Analytical Methods for Impurity and Degradation
Profiling
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Robust analytical methods are essential for studying Eplerenone's stability and characterizing its impurities

and degradation products. The following table outlines a validated stability-indicating liquid

chromatographic method detailed in one study [4].

Parameter Specification / Condition

Objective Establish degradation pathway and quantify impurities in Eplerenone
under forced degradation.

Chromatographic
Column

Waters Symmetry C18 (150 mm × 4.6 mm, 5 µm) [4]

Mobile Phase Gradient of A (0.1M Ammonium Acetate pH 3.0) and B (Acetonitrile) [4]

Flow Rate 1.0 mL/min [4]

Detection Wavelength 240 nm [4]

Forced Degradation
Conditions

Acid/Base Hydrolysis, Oxidation, Thermal, Photolysis [4]

Key Finding Significant degradation observed in acid and base conditions, with one

major degradant (RRT ~0.31) identified [4]

The workflow for conducting these forced degradation studies and analyzing the results is methodical,

ensuring comprehensive profiling.
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Eplerenone API

Stress Conditions

Acid Hydrolysis
(1M HCl, 2h)

Base Hydrolysis
(0.5M NaOH, 1h)

Oxidation
(15% H₂O₂, 2h)

Thermal
(100°C, 168h)

Photolysis
(ICH Q1B, 168h)

LC-PDA/MS Analysis

Output: Identify Degradants,
Ensure Peak Purity, Calculate Mass Balance

Click to download full resolution via product page

Experimental workflow for forced degradation studies of Eplerenone.

The Rationale and Potential of Deuteration

The primary value of deuterating a drug like Eplerenone lies in the Kinetic Isotope Effect (KIE) [5]. A

deuterium-carbon bond (C-D) is stronger and harder to break than a hydrogen-carbon bond (C-H). If

metabolism occurs at a site where hydrogen is replaced by deuterium, the rate of that metabolic step can be

significantly reduced.

This can lead to:

Improved Metabolic Stability: A slower metabolism can extend the half-life of the drug in the body.

Altered Pharmacokinetics: Reduced clearance may allow for lower doses or less frequent dosing.
Mitigation of Toxic Metabolites: If a toxic metabolite is formed via a pathway involving a C-H bond

cleavage, deuteration can reduce its production.
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For Eplerenone-d3, the deuteration on the methyl ester is strategically chosen. It is hypothesized to protect

the ester from hydrolytic cleavage, a potential degradation and metabolic pathway, thereby potentially

enhancing its stability [1] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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